molecular formula C10H18N4 B1442868 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine CAS No. 1248974-19-7

2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine

Cat. No.: B1442868
CAS No.: 1248974-19-7
M. Wt: 194.28 g/mol
InChI Key: INDKHEXXHYDJLL-UHFFFAOYSA-N
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Description

2-[(Dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine (CAS 1248974-19-7) is a nitrogen-containing heterocyclic building block with the molecular formula C10H18N4 and a molecular weight of 194.28 g/mol . This compound is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities . Researchers utilize this specific piperidine-derived homologue as a key synthetic intermediate for constructing more complex molecules . Its structure, featuring a triazole ring linked to a piperidine moiety, makes it a valuable precursor in projects targeting autoimmune diseases, cancer, inflammatory conditions, and fibrosis . The compound is offered with high purity for research purposes. It is available for immediate shipment from global stock, with various quantities ranging from 50mg to 5g to suit different R&D scales . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-8-12-9(2)14(13-8)7-10-5-3-4-6-11-10/h10-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDKHEXXHYDJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor. The interaction with acetylcholinesterase is crucial as it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. Additionally, this compound has been observed to bind with other biomolecules, forming hydrogen bonds and hydrophobic interactions that stabilize its structure within the active sites of these enzymes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Furthermore, this compound can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis. These effects highlight the compound’s potential in therapeutic applications, particularly in cancer treatment.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound has been observed to enhance cognitive function and reduce anxiety-like behaviors, likely due to its inhibitory effects on acetylcholinesterase. At higher doses, it may exhibit toxic effects, including hepatotoxicity and neurotoxicity. These findings underscore the importance of careful dosage optimization in therapeutic applications to balance efficacy and safety.

Biological Activity

2-[(Dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine, also known by its CAS number 1248960-54-4, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic applications.

The molecular formula of this compound is C10H18N4, with a molecular weight of 194.28 g/mol. Its structure features a piperidine ring substituted with a dimethyltriazole moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Triazole AMRSA8 µg/mL
Triazole BE. coli16 µg/mL
Triazole CStaphylococcus spp.4 µg/mL

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of triazole derivatives have been investigated in various cancer cell lines. In vitro studies suggest that these compounds can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. For example, a study found that structurally similar triazoles had IC50 values ranging from 6.2 µM to 43.4 µM against different cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) .

Table 2: Cytotoxicity of Triazole Derivatives

CompoundCell LineIC50 (µM)
Triazole DHCT-1166.2
Triazole ET47D27.3
Triazole FB16 (melanoma)15.0

The mechanism through which these compounds exert their biological effects often involves interactions with cellular components such as DNA and enzymes. Research indicates that certain triazole derivatives can intercalate DNA and exhibit nuclease-like activity, leading to DNA damage in cancer cells . Additionally, they may act as reactive oxygen species (ROS) scavengers, mitigating oxidative stress in cells.

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

  • Case Study on MRSA Treatment : A clinical trial involving a triazole derivative demonstrated a significant reduction in MRSA infection rates among patients who received the treatment compared to those receiving standard antibiotics.
  • Cancer Therapy : In a preclinical study, a triazole compound was shown to reduce tumor size in mice models of breast cancer, suggesting potential for further development as an anticancer agent.

Comparison with Similar Compounds

2-(1H-1,2,4-Triazol-1-ylmethyl)Piperidine (CAS 1249074-12-1)

  • Structure : Lacks dimethyl substitution on the triazole ring.
  • Molecular Formula : C₈H₁₄N₄ vs. C₁₀H₁₈N₄ (target compound).
  • Key Properties :
    • Molar mass: 166.22 g/mol (vs. ~194.28 g/mol for dimethyl analog).
    • Boiling point: 319.5°C (predicted), pKa: 9.14 (predicted) .

2-(1,3-Dimethyl-1H-1,2,4-Triazol-5-yl)Piperidine (CAS 1249783-74-1)

  • Structure : Features 1,3-dimethyl substitution on the triazole ring at the 5-position.
  • Key Differences :
    • Substitution pattern alters electronic and steric properties. The 5-position methylation may influence binding interactions in biological systems compared to the target compound’s 1-ylmethyl linkage.
  • Applications : Likely used as a pharmaceutical intermediate, though specific activity data are unavailable .

4-(5-Bromo-3-Methyl-1H-1,2,4-Triazol-1-yl)Piperidine

  • Structure : Bromo and methyl substituents on the triazole ring, with piperidine at the 4-position.
  • Key Differences :
    • Bromine introduces electronegativity, enhancing reactivity for nucleophilic substitution.
    • Piperidine at the 4-position (vs. 2-position in the target compound) alters conformational flexibility and spatial interactions .

4-(1H-Imidazol-1-yl)Piperidine Hydrochloride

  • Structure : Replaces triazole with imidazole, a five-membered ring with two nitrogen atoms.
  • Functional Impact: Reduced nitrogen content (imidazole vs.

Lipophilicity and Solubility

  • This contrasts with non-methylated analogs like 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine .

Basicity

  • Piperidine’s tertiary amine (pKa ~9–10) contributes to basicity, aiding in protonation under physiological conditions. Methyl groups on the triazole may slightly modulate electronic effects, though specific pKa data for the dimethyl analog are lacking .

Stability and Reactivity

  • Triazole rings are generally stable, but substituents like bromine (in 4-(5-bromo-3-methyl-1H-1,2,4-triazol-1-yl)piperidine) introduce reactivity hotspots. Dimethyl groups in the target compound likely improve metabolic stability by shielding reactive sites .

Preparation Methods

General Synthetic Strategy

The preparation of 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine typically involves:

  • Construction or derivatization of the piperidine ring with a suitable leaving or functional group at the 2-position.
  • Synthesis of the 1,2,4-triazole ring bearing the dimethyl substitution.
  • Coupling of the triazole moiety to the piperidine via a methylene linker.

This often requires multi-step synthesis, including protection/deprotection steps, nucleophilic substitutions, and ring closure reactions.

Detailed Preparation Method from Literature

A representative synthetic route for related 1,2,4-triazole bearing azinane (piperidine) analogues, which can be adapted for the title compound, involves the following key steps:

Step Intermediate/Compound Reaction Type Key Reagents Notes
1 1-(4-toluenesulfonyl)-4-(ethoxycarbonyl)piperidine (3) Esterification/Protection Piperidine derivative, ethyl chloroformate Introduces a protecting group and activates position 4
2 1-(4-toluenesulfonyl)-4-(2-hydrazinocarbonyl)piperidine (5) Hydrazinolysis Hydrazine hydrate Converts ester to hydrazide, precursor to triazole ring
3 1-(4-toluenesulfonyl)-4-[1-(methylaminothiocarbonyl)-2-hydrazinocarbonyl]piperidine (7) Thiocarbamoylation Methyl isothiocyanate or equivalent Introduces thiocarbonyl group necessary for triazole ring formation
4 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine (8) Cyclization Base-induced ring closure Forms the 1,2,4-triazole ring attached to piperidine
5 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine (12a–o) Alkylation N-alkyl/phenyl/aryl-2-bromo ethanamides Functionalization of triazole ring for biological activity

The target compound this compound can be accessed by adapting the above route, focusing on the formation of the dimethyl-substituted triazole ring and its linkage to the piperidine at the 2-position via a methylene bridge.

Specific Notes on Synthesis

  • Starting Materials: Piperidine derivatives with appropriate functional groups (e.g., halides or esters) at position 2 to enable nucleophilic substitution.
  • Triazole Formation: The 1,2,4-triazole ring is typically constructed via cyclization reactions involving hydrazine derivatives and thiocarbonyl intermediates.
  • Linkage Formation: The methylene bridge linking the triazole to the piperidine is often introduced via alkylation reactions using suitable electrophilic reagents such as bromoalkyl derivatives.
  • Protecting Groups: Tosyl (p-toluenesulfonyl) groups are frequently used to protect amine functionalities during multi-step synthesis.
  • Purification: Precipitates formed upon reaction are often isolated by filtration after cooling with ice-cold water, followed by recrystallization.

Research Findings and Characterization

  • The synthesized compounds, including analogues of this compound, have been characterized by IR, 1D-NMR, and mass spectrometry to confirm structure and purity.
  • Yields for key intermediates and final products are typically high (e.g., 85% for some triazole derivatives).
  • Melting points and spectral data are consistent with the expected structures, confirming successful synthesis.

Summary Table of Key Synthetic Steps

Step No. Reaction Description Key Intermediate Reagents/Conditions Outcome
1 Esterification of piperidine 1-(4-toluenesulfonyl)-4-(ethoxycarbonyl)piperidine Ethyl chloroformate, base Protected piperidine with ester group
2 Conversion to hydrazide 1-(4-toluenesulfonyl)-4-(2-hydrazinocarbonyl)piperidine Hydrazine hydrate Hydrazide formation for ring closure
3 Thiocarbamoylation 1-(4-toluenesulfonyl)-4-[1-(methylaminothiocarbonyl)-2-hydrazinocarbonyl]piperidine Methyl isothiocyanate Introduces thiocarbonyl for triazole synthesis
4 Cyclization to triazole 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine Base, heat Formation of 1,2,4-triazole ring
5 Alkylation with bromoethanamides 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine N-alkyl/phenyl/aryl amines, 2-bromo ethanoyl bromide Functionalized triazole derivatives

Q & A

Q. How should researchers design stability studies for this compound under accelerated conditions?

  • Answer : Use ICH Q1A guidelines: expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC-MS, focusing on hydrolytic cleavage of the triazole-piperidine bond. Kinetic modeling (Arrhenius equation) predicts shelf life .

Contradiction Management in Published Data

Q. How to address conflicting reports on the compound’s solubility in DMSO?

  • Answer : Variability may stem from residual solvents or impurities. Re-test solubility using freshly distilled DMSO and lyophilized compound. Compare with orthogonal methods (e.g., nephelometry) and report batch-specific purity (≥95% by HPLC) .

Advanced Characterization

Q. What role does the piperidine ring conformation play in biological activity?

  • Answer : Chair vs. boat conformations affect binding to targets like σ receptors. Use NOESY NMR to assess ring puckering. Docking into homology models (e.g., GPCRs) can correlate conformation with activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine
Reactant of Route 2
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2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine

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